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Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of

kidney function over time. A growing body of evidence suggests a pathological role for elevated

serum uric acid (sUA), or hyperuricemia, in the progression of CKD. Hyperuricemia can lead to

renal inflammation, endothelial dysfunction, and fibrosis. Lingdolinurad (also known as ABP-

671) is a novel, selective uric acid transporter 1 (URAT1) inhibitor.[1][2] By blocking URAT1 in

the proximal tubules of the kidneys, Lingdolinurad reduces the reabsorption of uric acid,

thereby lowering sUA levels.[1] While primarily investigated for the treatment of gout, the

mechanism of action of Lingdolinurad holds significant promise for its therapeutic application

in mitigating the progression of CKD.

These application notes provide a comprehensive overview of the current understanding of

Lingdolinurad's application in CKD research, including available clinical data, and detailed

protocols for preclinical evaluation in relevant animal models.

Mechanism of Action in the Context of CKD
Uric acid is not merely a byproduct of purine metabolism; it can actively contribute to renal

damage. Upon entering renal tubular cells, partly via URAT1, uric acid can trigger a cascade of
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inflammatory responses. One of the key pathways implicated is the activation of nuclear factor-

kappa B (NF-κB), a central regulator of inflammation. Activated NF-κB upregulates the

expression of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1, leading

to the recruitment of inflammatory cells into the kidney tissue and perpetuating a cycle of

inflammation and fibrosis.

Lingdolinurad, by selectively inhibiting URAT1, is hypothesized to mitigate these detrimental

effects by reducing the intracellular concentration of uric acid in renal tubular cells. This, in turn,

is expected to dampen the inflammatory response and slow the progression of renal fibrosis.

Bloodstream

Renal Proximal Tubule CellHigh Serum Uric Acid

URAT1

Uptake

Intracellular Uric Acid NF-kB Activation Pro-inflammatory Cytokines &
Chemokines (TNF-α, MCP-1) Inflammation & Fibrosis

Lingdolinurad

Inhibits

Click to download full resolution via product page

Figure 1: Proposed Mechanism of Lingdolinurad in Mitigating Uric Acid-Induced Renal Injury.

Clinical Data in Patients with Renal Impairment
While extensive data on Lingdolinurad in a dedicated CKD cohort is still emerging, preliminary

studies in patients with varying degrees of renal function have provided promising results.

Phase 1 Study in Participants with Chronic Kidney
Disease
A Phase 1, open-label study was conducted to evaluate the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of a single 2.0 mg oral dose of

Lingdolinurad in 22 participants with normal kidney function, mild CKD, and moderate CKD.[1]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single 2.0 mg Dose of

Lingdolinurad in Participants with Varying Renal Function[1]
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Parameter
Normal Kidney
Function (n=10)

Mild CKD (n=6)
Moderate CKD
(n=6)

AUC Increase (vs.

Normal)
- 119% 167%

Cmax Increase (vs.

Normal)
- Similar 119%

Mean Change in sUA

at 24h (mg/dL) (SD)
-2.375 (1.185) -1.550 (1.091) -2.233 (0.819)

The study concluded that Lingdolinurad was generally safe and well-tolerated in participants

with normal kidney function and CKD.[1] No dose adjustment was deemed necessary to

achieve comparable uric acid clearance in the cohorts studied when treated with 2 mg once

daily.[1]

Phase 2a Study in Gout Patients with Renal Impairment
A Phase 2a dose-escalating study of Lingdolinurad for chronic gout enrolled 45 patients,

including those with mild to moderate renal impairment.[3]

Table 2: Efficacy of Lingdolinurad in a Phase 2a Study Including Patients with Mild to

Moderate Renal Impairment[3]

Dose Group % of Patients with sUA < 6 mg/dL

1 mg
85.7% (of those who reached the target of 5

mg/dL)

2 mg - 12 mg All patients

Higher doses of Lingdolinurad reduced sUA levels to below 4 mg/dL in many patients, and the

drug was found to be generally safe and well-tolerated.[3] Based on these results, patients with

mild to moderate renal impairment will be enrolled in future Phase 3 trials.[3]

Preclinical Evaluation Protocols
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The following are detailed protocols for inducing and evaluating the effects of Lingdolinurad in

established rodent models of Chronic Kidney Disease.

5/6 Nephrectomy (Ablation/Infarction) Model of CKD
This model is considered a gold standard for studying progressive renal failure due to a

reduction in renal mass.[4]
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Figure 2: Experimental Workflow for the 5/6 Nephrectomy Model.

Methodology:

Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

Surgical Procedure (Two-Step):

Step 1 (2/3 Nephrectomy of Left Kidney): A flank incision is made to expose the left kidney.

Two of the three branches of the renal artery are ligated, or the upper and lower poles of

the kidney are surgically resected, removing approximately two-thirds of the kidney mass.

[5][6] Hemostasis is achieved with electrocautery or hemostatic sponges.[5] The incision is

then sutured.

Step 2 (Right Nephrectomy): One week after the first surgery, a flank incision is made on

the right side, and the entire right kidney is removed after ligating the renal artery and vein.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://biomedpharmajournal.org/vol16no3/a-review-on-animal-models-of-chronic-kidney-disease-an-update/
https://www.benchchem.com/product/b12391523?utm_src=pdf-body-img
https://bio-protocol.org/exchange/minidetail?id=10147525&type=30
https://www.jove.com/t/55825/a-mouse-56th-nephrectomy-model-that-induces-experimental-uremic
https://bio-protocol.org/exchange/minidetail?id=10147525&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[6]

Sham Control: Animals undergo the same surgical procedures (flank incisions and kidney

manipulation) without ligation or resection.

Lingdolinurad Administration: Following a recovery and CKD development period (typically

4-12 weeks), animals are randomized to receive Lingdolinurad (at various doses, e.g., 1-10

mg/kg/day) or vehicle orally for a specified duration (e.g., 4-8 weeks).

Assessment of Renal Function and Fibrosis:

Serum and Urine Analysis: Blood and urine are collected at baseline and at the end of the

study to measure serum creatinine, blood urea nitrogen (BUN), and urinary protein

excretion.

Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin.

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's

trichrome or Sirius red for collagen deposition (fibrosis), and periodic acid-Schiff (PAS) for

glomerulosclerosis.

Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin,

fibronectin) and inflammation (e.g., F4/80 for macrophages).

Unilateral Ureteral Obstruction (UUO) Model of Renal
Fibrosis
The UUO model is a rapid and reproducible method for studying tubulointerstitial fibrosis.[7][8]

Methodology:

Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (150-200 g).

Anesthesia: As described for the 5/6 nephrectomy model.

Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The

ureter is then completely ligated at two points with 4-0 silk suture.[9]

Sham Control: The left ureter is exposed but not ligated.[8]
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Lingdolinurad Administration: Treatment with Lingdolinurad or vehicle can commence pre-

or post-surgery and continue for the duration of the study (typically 7-14 days).

Endpoint Analysis: The obstructed (left) kidney is harvested for histological and molecular

analysis as described above. The contralateral (right) kidney can serve as an internal control.

Adenine-Induced Model of CKD
This is a non-surgical model that induces CKD through the formation of 2,8-dihydroxyadenine

crystals in the renal tubules, leading to chronic inflammation and fibrosis.[10]

Methodology:

Animals: Male C57BL/6 mice or Wistar rats.[11]

Induction: Adenine is mixed with the chow (e.g., 0.2% w/w for mice, 0.75% w/w for rats) or

administered daily by oral gavage (e.g., 50 mg/kg for mice) for 3-4 weeks.[10][11][12]

Control Group: Animals receive a normal diet or vehicle.

Lingdolinurad Administration: Lingdolinurad or vehicle is co-administered with the adenine

diet/gavage or started after a defined period of adenine administration.

Assessment: Renal function and fibrosis are assessed as described for the surgical models.

In Vitro Evaluation of Lingdolinurad
Cell-based Uric Acid Uptake Assay:

This assay is crucial for determining the in vitro potency (IC50) of Lingdolinurad on the

URAT1 transporter.

Methodology:

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human

URAT1 (hURAT1).[13]

Procedure:
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Plate hURAT1-expressing HEK-293 cells in a 96-well plate.

Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

Incubate the cells with varying concentrations of Lingdolinurad for a short period (e.g.,

10-30 minutes).

Add a solution containing radio-labeled [14C]-uric acid and continue the incubation.

Stop the uptake by washing the cells with ice-cold buffer.

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis: Calculate the percent inhibition of uric acid uptake at each concentration of

Lingdolinurad and determine the IC50 value.

Conclusion
Lingdolinurad presents a promising therapeutic strategy for patients with CKD, particularly

those with concurrent hyperuricemia. Its targeted mechanism of inhibiting URAT1 directly

addresses a key contributor to renal inflammation and fibrosis. The provided clinical data,

though preliminary in the context of CKD, demonstrates a favorable safety and efficacy profile

in patients with renal impairment. The detailed preclinical protocols offer a robust framework for

further investigation into the nephroprotective effects of Lingdolinurad, paving the way for

future clinical trials in the CKD population. Further research is warranted to fully elucidate the

long-term benefits of Lingdolinurad on renal outcomes in patients with Chronic Kidney

Disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Phase 1 Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK) and
Pharmacodynamics (PD) of a Single Dose of ABP-671 in Participants with Chronic Kidney

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-custom-synthesis
https://acrabstracts.org/abstract/a-phase-1-study-to-evaluate-the-safety-tolerability-pharmacokinetics-pk-and-pharmacodynamics-pd-of-a-single-dose-of-abp-671-in-participants-with-chronic-kidney-disease-ckd/
https://acrabstracts.org/abstract/a-phase-1-study-to-evaluate-the-safety-tolerability-pharmacokinetics-pk-and-pharmacodynamics-pd-of-a-single-dose-of-abp-671-in-participants-with-chronic-kidney-disease-ckd/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disease (CKD) - ACR Meeting Abstracts [acrabstracts.org]

2. ABP-671 by Jiangsu Atom Bioscience and Pharmaceutical for Chronic Kidney Disease
(Chronic Renal Failure): Likelihood of Approval [pharmaceutical-technology.com]

3. firstwordpharma.com [firstwordpharma.com]

4. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and
Pharmacology Journal [biomedpharmajournal.org]

5. 5/6-nephrectomy model [bio-protocol.org]

6. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy
[jove.com]

7. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction
- PMC [pmc.ncbi.nlm.nih.gov]

8. krcp-ksn.org [krcp-ksn.org]

9. pubcompare.ai [pubcompare.ai]

10. Adenine-induced animal model of chronic kidney disease: current applications and future
perspectives - PMC [pmc.ncbi.nlm.nih.gov]

11. A novel approach to adenine-induced chronic kidney disease associated anemia in
rodents - PMC [pmc.ncbi.nlm.nih.gov]

12. A novel approach to adenine-induced chronic kidney disease associated anemia in
rodents | PLOS One [journals.plos.org]

13. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1)
inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]

To cite this document: BenchChem. [Application of Lingdolinurad in Chronic Kidney Disease
Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391523#application-of-lingdolinurad-in-chronic-
kidney-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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